Hdac-IN-50 vs. Pan-HDAC Inhibitors: Differential Target Engagement at Nanomolar Concentrations
Hdac-IN-50 exhibits a distinct dual-target inhibition profile that is not observed with pan-HDAC inhibitors like Vorinostat (SAHA). Hdac-IN-50 inhibits FGFR1 with an IC50 of 0.18 nM and HDAC1 with an IC50 of 1.3 nM . In contrast, the pan-HDAC inhibitor SAHA does not inhibit FGFR1, with its activity restricted to HDAC enzymes where it shows an IC50 of approximately 10 nM for HDAC1 . This demonstrates Hdac-IN-50's ability to potently engage two distinct classes of therapeutic targets simultaneously.
| Evidence Dimension | Enzymatic Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | FGFR1: 0.18 nM; HDAC1: 1.3 nM |
| Comparator Or Baseline | Vorinostat (SAHA): FGFR1 not inhibited; HDAC1: ~10 nM |
| Quantified Difference | Hdac-IN-50 inhibits FGFR1 with an IC50 of 0.18 nM, a target not engaged by Vorinostat. Hdac-IN-50 is approximately 7.7-fold more potent against HDAC1 than Vorinostat. |
| Conditions | Cell-free enzymatic assays. |
Why This Matters
The dual-targeting mechanism enables researchers to investigate polypharmacology, a strategy that cannot be replicated using a pan-HDAC or FGFR inhibitor alone.
